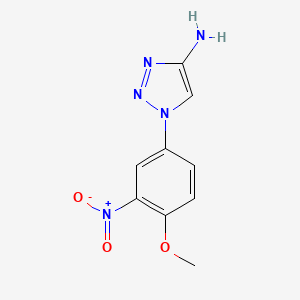![molecular formula C12H12B2O4 B13146974 [1,1'-Biphenyl]-3,3'-diyldiboronic acid](/img/structure/B13146974.png)
[1,1'-Biphenyl]-3,3'-diyldiboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: is an organic compound characterized by the presence of two boronic acid groups attached to a biphenyl structure. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3,3’-diyldiboronic acid typically involves the following steps:
Bromination of Biphenyl: The starting material, biphenyl, is brominated to form 3,3’-dibromobiphenyl.
Lithiation: The dibromobiphenyl is then treated with a strong base such as n-butyllithium to form the corresponding dilithio compound.
Borylation: The dilithio compound is reacted with a boron source, such as trimethyl borate, to introduce the boronic acid groups, yielding [1,1’-Biphenyl]-3,3’-diyldiboronic acid.
Industrial Production Methods
In an industrial setting, the production of [1,1’-Biphenyl]-3,3’-diyldiboronic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Substitution: The boronic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Applications De Recherche Scientifique
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-3,3’-diyldiboronic acid exerts its effects is primarily through its ability to form stable carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid groups react with aryl halides in the presence of a palladium catalyst, forming a new biaryl compound. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-3,3’-diyldiboronic acid: can be compared with other boronic acids, such as:
[1,1’-Biphenyl]-4,4’-diyldiboronic acid: Similar structure but with boronic acid groups at different positions, affecting its reactivity and applications.
Phenylboronic acid: A simpler boronic acid with only one boronic acid group, used in similar coupling reactions but with different reactivity.
4-Biphenylboronic acid: Another related compound with a single boronic acid group, used in the synthesis of biaryl compounds.
The uniqueness of [1,1’-Biphenyl]-3,3’-diyldiboronic acid lies in its ability to form more complex structures due to the presence of two boronic acid groups, making it highly valuable in advanced organic synthesis.
Propriétés
Formule moléculaire |
C12H12B2O4 |
|---|---|
Poids moléculaire |
241.8 g/mol |
Nom IUPAC |
[3-(3-boronophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H12B2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,15-18H |
Clé InChI |
AFWMHNUJJPCMNQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2=CC=CC(=C2)B(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


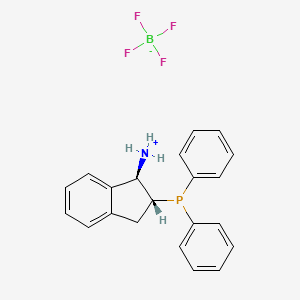
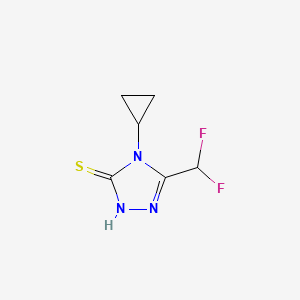
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
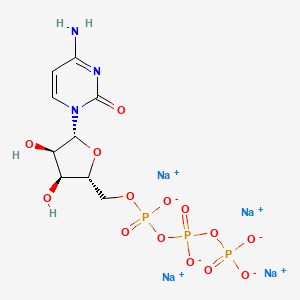
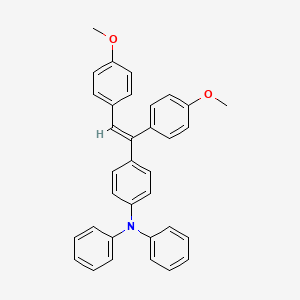
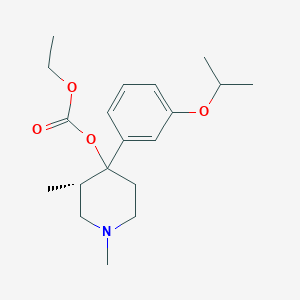

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)
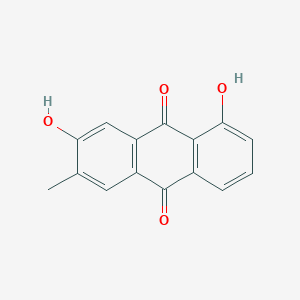


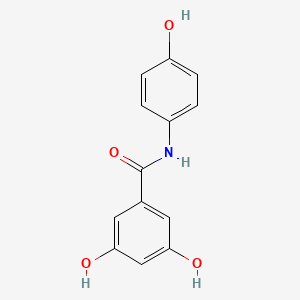
![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
